molecular formula C9H6ClNO2S2 B2620787 5-Phenylthiazole-4-sulfonyl chloride CAS No. 2230803-76-4

5-Phenylthiazole-4-sulfonyl chloride

Cat. No.: B2620787
CAS No.: 2230803-76-4
M. Wt: 259.72
InChI Key: BAFWOMVYNLQOEW-UHFFFAOYSA-N
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Description

5-Phenylthiazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C9H6ClNO2S2 and its molecular weight is 259.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

5-Phenylthiazole-4-sulfonyl chloride has been utilized in the synthesis of various biologically active heterocycles. For instance, it played a role in synthesizing 1,2,4-triazole derivatives with notable antimicrobial activity and surface activity properties (El-Sayed, 2006). Additionally, compounds incorporating this molecule have been developed as fluorescent molecular probes, valuable in studying biological events and processes due to their strong solvent-dependent fluorescence (Diwu et al., 1997).

Chemical Synthesis and Characterization

In chemical synthesis, this compound has been involved in creating diverse compounds. For instance, it was used in the chlorosulfonation of benzothiazole, leading to various derivatives with different chemical properties and potential applications (Cremlyn et al., 1992). Moreover, its derivatives have been synthesized as part of studies exploring the properties of isothiazole derivatives with antiviral activities (Romani et al., 2015).

Antimicrobial and Antitumor Activity

Derivatives of this compound have shown promise in antimicrobial and antitumor applications. For example, 5-phenylimino, 5-thieno, and 5-oxo-1,2,3-dithiazoles, synthesized from this compound, exhibited notable antibacterial, antifungal, and antitumor activities (Konstantinova et al., 2009).

Properties

IUPAC Name

5-phenyl-1,3-thiazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S2/c10-15(12,13)9-8(14-6-11-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFWOMVYNLQOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CS2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.